Tert-butyl 2,2,2-trifluoroethyl carbonate
Overview
Description
Tert-butyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C7H11F3O3. It is a carbonate ester derived from tert-butyl alcohol and 2,2,2-trifluoroethanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of tert-butyl chloroformate with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, thiols, and alcohols, often requiring a catalyst or elevated temperatures.
Major Products Formed
Scientific Research Applications
Tert-butyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2,2,2-trifluoroethyl carbonate involves its ability to undergo hydrolysis and substitution reactions. The carbonate group can be cleaved to release tert-butyl alcohol and 2,2,2-trifluoroethanol, which can further participate in various biochemical pathways . The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,2-trifluoroethyl) carbonate: Another carbonate ester with similar reactivity but different physical properties.
Tert-butyl chloroformate: A related compound used in the synthesis of tert-butyl 2,2,2-trifluoroethyl carbonate.
Uniqueness
This compound is unique due to the presence of both tert-butyl and trifluoroethyl groups, which impart distinct chemical properties. The trifluoroethyl group enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl 2,2,2-trifluoroethyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-6(2,3)13-5(11)12-4-7(8,9)10/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMSGLXARSQTKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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